
Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate (also known as BH3I-1) is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a potent inhibitor of the Bcl-2 family of proteins, which are known to play a crucial role in regulating cell death and survival. The purpose of
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Building Blocks
Tert-butyl phenylsulfonylalkyl-N-hydroxycarbamates, a class that includes tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, have been found to be useful as building blocks in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, and exhibit behavior similar to N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds demonstrate significant potential as versatile intermediates in the construction of complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been studied using lipase-catalyzed transesterification. This process, involving Candida antarctica lipase B (CAL-B), resulted in optically pure enantiomers of the compound. The high enantioselectivity observed in this process highlights the potential of using enzymatic methods for resolving racemic mixtures of similar carbamate compounds, which could have implications in the synthesis of chiral pharmaceuticals and other biologically active molecules (Piovan, Pasquini, & Andrade, 2011).
Photophysical Properties
A class of compounds including N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]isophthalic amide and N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide has been synthesized and studied for their photophysical properties. These compounds, which bear structural similarity to tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate, exhibit aggregation-induced emission enhancement (AIEE), a property significant in the development of optical materials, sensors, and biological imaging agents (Qian et al., 2007).
Biodegradable Polymer Synthesis
Polycarbamates, including tert-butyl carbamate derivatives, have been investigated for their use in the development of cascade biodegradable polymers. These polymers undergo a series of intramolecular reactions upon the removal of a stabilizing end-cap, leading to controlled degradation. This property is particularly relevant in the context of medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).
Anti-inflammatory Activity
Tert-butyl 2-(substituted benzamido) phenylcarbamates have been synthesized and evaluated for their in vivo anti-inflammatory activity. Some compounds in this class demonstrated promising anti-inflammatory effects, comparable to standard drugs like indomethacin. These findings suggest potential therapeutic applications of tert-butyl phenylcarbamates in treating inflammation-related conditions (Bhookya et al., 2017).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYZAFAVERQILX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

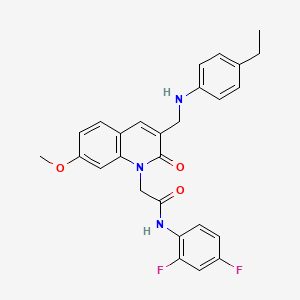
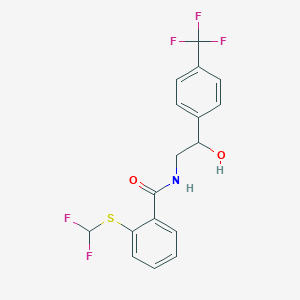
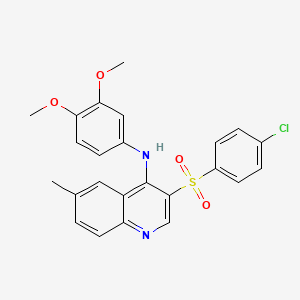
![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)


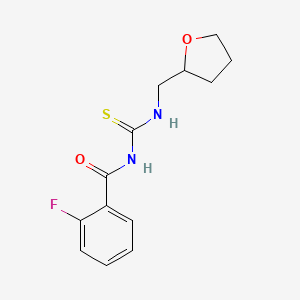
![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)
![1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2654591.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2654593.png)
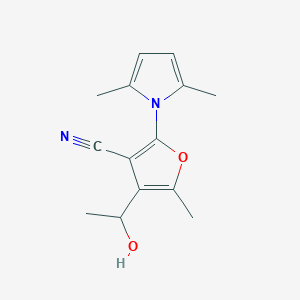
![6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B2654598.png)
![ethyl 2-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2654601.png)